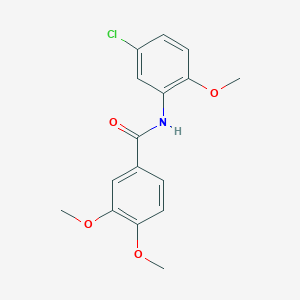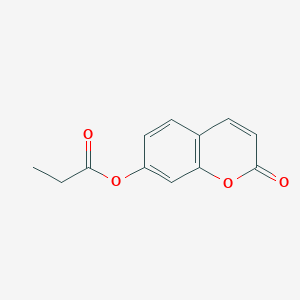![molecular formula C20H22N2O2 B5772824 N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5772824.png)
N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide, also known as ML-792, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound belongs to the class of isoquinoline derivatives and has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide is not fully understood, but it is believed to involve the modulation of several molecular targets in the body. N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide has been shown to interact with various receptors, including dopamine receptors, serotonin receptors, and adrenergic receptors. It also affects the activity of several enzymes, including monoamine oxidase and acetylcholinesterase. N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide has been shown to have several biochemical and physiological effects on the body. In preclinical studies, it has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has been shown to reduce drug-seeking behavior in animal models of drug addiction. N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide has several advantages and limitations for lab experiments. Its complex synthesis makes it challenging to obtain in large quantities, which can limit its use in some experiments. However, its potential therapeutic applications make it a valuable compound for medicinal chemistry and drug discovery research. Its effects on the central nervous system also make it a valuable tool for neuroscience research.
将来の方向性
There are several future directions for research on N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide. One area of research is the development of new drugs based on the structure of N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide. This could lead to the discovery of new therapeutic agents for various diseases. Another area of research is the investigation of the molecular targets of N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide. This could lead to a better understanding of its mechanism of action and its potential applications in various fields of research. Finally, more studies are needed to evaluate the safety and efficacy of N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide in clinical trials, which could lead to its approval as a therapeutic agent for human use.
合成法
The synthesis of N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide involves several steps, including the reaction of 3,4-dihydroisoquinoline with 3-bromoacetophenone, followed by N-acylation with 2-methylpropanoyl chloride. The final product is obtained after purification using column chromatography. The synthesis of N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide is a complex process that requires expertise in organic chemistry and careful optimization of reaction conditions.
科学的研究の応用
N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been evaluated as a potential therapeutic agent for several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide has been studied for its effects on the central nervous system, including its potential as a treatment for drug addiction.
特性
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)19(23)21-18-9-5-8-16(12-18)20(24)22-11-10-15-6-3-4-7-17(15)13-22/h3-9,12,14H,10-11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMRKUWHGYFCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772751.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)

![2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5772778.png)

![2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)
![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)

![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5772830.png)
![N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)
![N-[3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5772844.png)